(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride
Description
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride (molecular formula: C₈H₁₈ClNO₂; molecular weight: 195.69 g/mol) is a chiral ester derivative featuring a methylamino group at the 2-position and a methyl ester at the carboxylate terminus. Its stereospecific (S)-configuration is critical for interactions in biological systems, particularly in receptor binding or enzymatic processes. This compound is synthesized for research applications, including medicinal chemistry and drug discovery, where its structural simplicity allows for modular modifications .
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-(methylamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPGIMVFQAVJF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3339-45-5 | |
| Record name | L-Leucine, N-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3339-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chiral Pool Synthesis
This method utilizes naturally available chiral amino acids, such as L-leucine derivatives, as starting points. The inherent stereochemistry of these amino acids is preserved throughout the synthesis, simplifying the production of the (S)-enantiomer.
- Protection of amino groups (e.g., tert-butoxycarbonyl (Boc) protection).
- Esterification to form the methyl ester.
- Selective N-methylation of the amino group.
- Conversion to hydrochloride salt for stability and handling.
- High enantiomeric purity due to starting from chiral natural amino acids.
- Cost-effective and scalable.
Asymmetric Synthesis via Sulfinamide Intermediates
A notable method involves the use of chiral sulfinamide auxiliaries, such as (S)- or (R*)-2-methyl-2-propanesulfinamide, which facilitate the stereoselective formation of the amino acid backbone.
- Reaction of sulfinamide with appropriate aldehydes or ketones under titanium tetraethoxide catalysis.
- Microwave irradiation at elevated temperatures (e.g., 100 °C for 1 hour) to enhance reaction rates.
- Subsequent hydrolysis and purification steps yield the chiral amine intermediate.
- Further functionalization leads to the methyl ester hydrochloride salt.
- Yields around 40-45% for key intermediates.
- Use of column chromatography with n-hexane/ethyl acetate mixtures for purification.
- High stereoselectivity maintained throughout the process.
Esterification and Salt Formation
The methyl ester is formed by esterification of the corresponding acid, often under acidic or catalytic conditions. The hydrochloride salt is then prepared by acidification with hydrochloric acid.
- Adjusting pH to 2.0-3.0 using 1 N HCl.
- Extraction with organic solvents such as dichloromethane.
- Washing with sodium chloride solution and distilled water.
- Concentration under vacuum followed by recrystallization using methanol and methyl tertiary butyl ether at low temperatures (0-5 °C).
- Filtration and drying under vacuum to yield the hydrochloride salt in high purity and yield (~90%).
Representative Data Table of Preparation Steps
Additional Notes on Purification and Characterization
- Purification often involves washing with sodium chloride and distilled water to remove inorganic salts.
- Final crystallization steps ensure removal of residual solvents and by-products.
- Characterization includes NMR, optical rotation ([α]D), and mass spectrometry to confirm structure and enantiomeric purity.
Summary of Research Findings
- The use of chiral sulfinamide auxiliaries combined with microwave-assisted synthesis provides an efficient route to the chiral amine intermediate.
- Acidification and extraction protocols yield the hydrochloride salt with high purity and yield.
- The chiral pool method remains a practical alternative for large-scale synthesis due to its simplicity and cost-effectiveness.
- Purification protocols involving recrystallization at low temperatures are critical for obtaining the compound in a stable, pure form suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives, differing primarily in substituents, stereochemistry, and biological activity. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility and Lipophilicity : Fluorinated derivatives () exhibit increased lipophilicity (logP >3) compared to the target compound, enhancing membrane permeability.
- Thermal Stability : The imidazole derivative () has a melting point of 93–98°C, while cyclobutane analogues () may show lower stability due to ring strain .
Biological Activity
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, also known as a methyl ester derivative of a branched-chain amino acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₈H₁₈ClNO₂
- CAS Number : 75487996
The compound features a methylamino group which may enhance its interaction with biological targets, potentially influencing its efficacy in various applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.
- Receptor Interaction : It may act on neurotransmitter receptors or metabolic pathways influenced by amino acid derivatives.
- Enzyme Modulation : The compound could inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways in bacteria.
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory responses. It could potentially inhibit pro-inflammatory cytokines or pathways associated with inflammation.
- Neuroprotective Effects : Given its structural similarity to certain neurotransmitters, there are hypotheses regarding its neuroprotective potential, particularly in conditions like neurodegeneration.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental setups:
| Study | Findings |
|---|---|
| In vitro Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent. |
| Inflammation Model | In animal models, administration reduced levels of inflammatory markers in serum, indicating anti-inflammatory properties. |
| Neuroprotection Assay | Showed promise in protecting neuronal cells from oxidative stress-induced damage in vitro. |
Case Study Example
In a significant study published in a peer-reviewed journal, researchers investigated the effects of this compound on inflammatory responses in a mouse model of acute inflammation. The results indicated that treatment with the compound led to a marked decrease in edema and inflammatory cytokine levels compared to control groups. This study underscores the potential therapeutic applications of this compound in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and reaction optimization strategies for (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination starting from (S)-leucine methyl ester hydrochloride. For example, coupling with 2-phenyl-1H-imidazole-4-carbaldehyde under mild acidic conditions yields the target compound. Reaction optimization includes controlling stoichiometric ratios (e.g., 1:1 for amine:aldehyde) and monitoring reaction progress via TLC or LCMS. Post-synthesis purification involves column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization from methanol/ether .
- Key Parameters : pH (6–7 for imine formation), temperature (25–40°C), and solvent polarity (methanol or ethyl acetate for solubility).
Q. How is the purity and structural integrity of the compound validated in academic research?
- Analytical Workflow :
- NMR Spectroscopy : -NMR (e.g., δ 3.67 ppm for methyl ester protons) and -NMR (e.g., δ 177.2 ppm for carbonyl) confirm functional groups and stereochemistry .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content (e.g., C 67.75%, H 7.69%, N 13.94%) validate stoichiometric ratios .
- HPLC/LCMS : Retention time (e.g., 1.16 minutes under SMD-TFA05 conditions) and m/z (e.g., 618 [M+H]) ensure purity and molecular identity .
Q. What pharmacopeial standards apply to this compound, and how are they implemented in quality control?
- Regulatory Guidelines : Follow USP/EP protocols for related hydrochlorides, such as residual solvent limits (e.g., ≤0.5% for ethyl acetate) and heavy metal testing (e.g., ≤20 ppm). Stability studies under ICH Q1A(R2) conditions (25°C/60% RH) are critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How does stereochemical configuration at the 2-position influence biological activity or catalytic performance?
- Experimental Design : Compare enantiomers (S vs. R) in receptor-binding assays (e.g., G-protein-coupled receptors) or asymmetric catalysis (e.g., enantioselective alkylation). For example, the (S)-isomer derived from (S)-leucine methyl ester hydrochloride showed enhanced chiral induction in imidazole-based ligand systems .
- Data Interpretation : Use circular dichroism (CD) or X-ray crystallography to correlate absolute configuration with activity.
Q. What advanced strategies resolve enantiomeric impurities during large-scale synthesis?
- Methodology :
- Chiral Chromatography : Utilize amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
Q. How can degradation pathways and stability under physiological conditions be modeled?
- Accelerated Stability Testing : Expose the compound to oxidative (HO), acidic (0.1N HCl), and thermal (40–60°C) stress. Monitor degradation via UPLC-QTOF to identify products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Computational Modeling : DFT calculations predict hydrolysis rates at different pH levels (e.g., faster degradation at pH < 4).
Q. What role does this compound play in asymmetric catalysis, and how is its performance quantified?
- Catalytic Applications : As a chiral ligand in transition-metal complexes (e.g., Ru or Pd catalysts). Example: The imidazole moiety in (S)-Methyl 4-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate facilitates enantioselective C–H activation .
- Performance Metrics : Enantiomeric excess (ee) measured via chiral GC/HPLC, turnover number (TON), and catalytic efficiency (k/K).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
